Ro 15-3505

Description

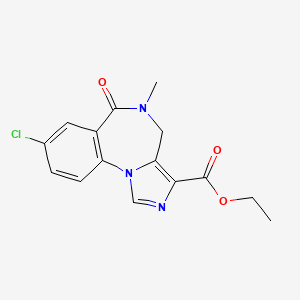

Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate is a synthetic benzodiazepine derivative structurally characterized by an imidazo-benzodiazepine core substituted with a chlorine atom at the 8-position, a methyl group at the 5-position, and an ester moiety at the 3-position. The chloro substitution at the 8-position likely modulates receptor binding affinity and functional activity compared to other halogens or functional groups.

Properties

IUPAC Name |

ethyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORLMYYHZLDYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229273 | |

| Record name | Ro 15-3505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78756-33-9 | |

| Record name | Ro 15-3505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROFLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD5QFZ6DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as a derivative of flumazenil, exhibits significant biological activity primarily through its interaction with GABA_A receptors. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14ClN3O3

- Molecular Weight : 319.74 g/mol

- CAS Number : 78756-33-9

- IUPAC Name : Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

Ethyl 8-chloro compound acts as an antagonist at the benzodiazepine site of GABA_A receptors. This interaction leads to modulation of neurotransmission in the central nervous system (CNS), influencing various physiological processes such as anxiety, sedation, and muscle relaxation.

In Vitro Studies

- GABA_A Receptor Binding Affinity :

- Pharmacological Effects :

Case Studies

A notable case study involved the use of [^11C]flumazenil (a radiolabeled form of this compound) in positron emission tomography (PET) imaging to assess GABA_A receptor density in patients with Angelman syndrome. Results indicated reduced binding in certain brain regions associated with the disorder, highlighting its potential role in understanding neurodevelopmental conditions .

Comparative Analysis

| Compound | GABA_A Affinity (nM) | Therapeutic Effects | References |

|---|---|---|---|

| Ethyl 8-chloro | 2.0 ± 0.9 | Anxiolytic, Anticonvulsant | |

| Flumazenil | 4.03 ± 0.75 | Reversal of Sedation |

Research Findings

Recent studies have focused on the synthesis and modification of various benzodiazepine derivatives to enhance their pharmacological profiles. Ethyl 8-chloro has been identified as a promising candidate due to its favorable binding characteristics and biological effects .

Additionally, research has explored its potential use in treating anxiety disorders and epilepsy by modulating GABAergic activity without the sedative effects typically associated with traditional benzodiazepines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Flumazenil (Ro15-1788: Ethyl 8-Fluoro-5,6-Dihydro-5-Methyl-6-Oxo-4H-Imidazo[1,5-a][1,4]Benzodiazepine-3-Carboxylate)

- Structural Differences : The 8-fluoro substitution in flumazenil replaces the chlorine in the target compound. Fluorine’s smaller atomic radius and higher electronegativity enhance binding to the benzodiazepine receptor’s hydrophobic pocket .

- Pharmacology : Flumazenil is a competitive antagonist at the GABAA/benzodiazepine receptor complex, reversing sedation and anxiolysis induced by benzodiazepines. Its binding affinity (Ki = 1–3 nM for α1β2γ2 receptors) is attributed to optimal steric and electronic interactions with residues like α1H102 .

- Clinical Use : Approved for reversing benzodiazepine overdose, with rapid onset (1–2 minutes) and short duration due to hepatic metabolism .

Ro15-4513 (Ethyl 8-Azido-5,6-Dihydro-5-Methyl-6-Oxo-4H-Imidazo[1,5-a][1,4]Benzodiazepine-3-Carboxylate)

- Structural Differences : The 8-azido group introduces a bulkier, photolabile substituent compared to chlorine or fluorine.

- Pharmacology: Functions as a partial inverse agonist, antagonizing ethanol-induced GABAA receptor potentiation. It exhibits higher affinity for α4/α6 subunits (Ki = 0.5–2 nM) compared to flumazenil, suggesting subunit selectivity influenced by the azido group .

- Research Applications: Used to study ethanol antagonism and GABAA receptor photoaffinity labeling .

Hypothetical Comparison with the 8-Chloro Derivative

- Steric and Electronic Effects : The 8-chloro substituent’s larger size and lower electronegativity compared to fluorine may reduce receptor binding affinity due to suboptimal interactions with the receptor’s hydrophobic cleft. However, increased lipophilicity could enhance blood-brain barrier penetration .

- Predicted Binding Affinity : Based on structure-activity relationships (SAR), chloro-substituted benzodiazepines typically exhibit moderate affinity (Ki = 10–50 nM), intermediate between fluoro (high affinity) and azido (subunit-selective) analogs .

- Functional Activity : Chloro derivatives may act as weak antagonists or partial agonists, depending on substituent positioning and receptor subtype interactions .

Structural and Pharmacokinetic Data Table

| Compound | Substituent (Position 8) | Receptor Affinity (Ki, nM) | Functional Activity | Clinical/Research Use |

|---|---|---|---|---|

| Flumazenil (Ro15-1788) | Fluoro | 1–3 (α1β2γ2) | Competitive Antagonist | Benzodiazepine reversal |

| Ro15-4513 | Azido | 0.5–2 (α4/α6) | Partial Inverse Agonist | Ethanol antagonism studies |

| Ethyl 8-Chloro Derivative (Target) | Chloro | Predicted: 10–50 | Hypothesized: Weak Antagonist | Theoretical: Receptor mapping |

Key Research Findings

- Substituent Effects : Electronegative groups (F, N3) at position 8 enhance receptor binding via polar interactions, while bulkier groups (Cl) may reduce affinity due to steric hindrance .

- Subunit Selectivity : Azido and ethyl ester moieties confer selectivity for GABAA receptor subtypes (e.g., α4/α6 for Ro15-4513), whereas flumazenil broadly targets α1–α5 subunits .

Q & A

Q. What synthetic strategies are recommended for introducing the chloro substituent at the 8-position of the benzodiazepine scaffold?

The chloro group at the 8-position can be introduced via electrophilic aromatic substitution or halogenation of a precursor intermediate. For example, midazolam-related compounds are synthesized using protecting groups (e.g., tert-butyloxycarbonyl) to direct regioselectivity during halogenation . Post-synthetic steps may involve deprotection and esterification. Characterization via -NMR, -NMR, and mass spectrometry (MS) is critical to confirm structural integrity and regiochemistry .

Q. What analytical methods are validated for detecting and quantifying related impurities in pharmaceutical formulations of this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. For example, the European Pharmacopoeia (EP) specifies methods to identify impurities like 8-fluoro-5-methyl-6-oxo derivatives using reverse-phase C18 columns and gradient elution . Mass spectrometry (LC-MS) further aids in structural confirmation of impurities, particularly for distinguishing halogenated analogs (e.g., chloro vs. fluoro substituents) .

Q. How can the stereochemical configuration of the 5-methyl group be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry. Comparative analysis with Ro15-1788 (a fluoro-substituted analog) reveals hydrogen-bonding patterns and spatial arrangements of substituents . Alternatively, nuclear Overhauser effect (NOE) experiments in -NMR can identify proximity between the 5-methyl group and adjacent protons .

Advanced Research Questions

Q. How does the substitution of chlorine at the 8-position influence the compound’s antagonistic activity compared to fluoro-substituted analogs?

Chlorine’s larger atomic radius and higher electronegativity enhance steric hindrance and electronic effects at the benzodiazepine binding site of GABA receptors. Radioligand displacement assays using -flumazenil (Ro15-1788) show that 8-chloro derivatives exhibit lower values (higher affinity) than 8-fluoro analogs in α1-containing receptor subtypes. However, this effect reverses in α5 subtypes, suggesting subunit-dependent interactions .

Q. How can discrepancies between in vitro receptor binding data and in vivo occupancy studies be addressed?

In vitro assays (e.g., membrane-based -flumazenil binding) may overestimate affinity due to lack of metabolic factors. In vivo positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with tracers like -iomazenil provides real-time occupancy data. For example, EC values derived from plasma-occupancy curves in primates better predict therapeutic doses than in vitro values .

Q. What are the structural determinants of selectivity for GABAA_AA receptor subtypes?

Molecular docking and mutagenesis studies identify the 8-chloro group and 3-carboxylate ester as critical for α1/α2 selectivity. Substituted cysteine accessibility method (SCAM) experiments reveal that the 8-chloro substituent interacts with residues in the extracellular loop of α1 subunits (e.g., His102), while α5 subtypes exhibit steric clashes due to a bulkier Ser residue at this position .

Q. How does the compound modulate allosteric interactions between benzodiazepine and GABA binding sites?

Two-electrode voltage clamp experiments in Xenopus oocytes show that 8-chloro derivatives act as neutral antagonists, unlike inverse agonists (e.g., DMCM). Co-application with GABA reveals no potentiation or inhibition of chloride currents, confirming a lack of intrinsic efficacy. This contrasts with 8-azido analogs (e.g., Ro15-4513), which exhibit partial agonism in α4/α6 subtypes .

Methodological Tables

Q. Table 1. Comparative Binding Affinities of Halogenated Analogs

Q. Table 2. Key Impurities and Analytical Methods

| Impurity | CAS Number | Detection Method | Pharmacopeial Reference |

|---|---|---|---|

| 8-Fluoro-5-methyl-6-oxo | 84378-44-9 | HPLC-UV (λ = 254 nm) | EP 10.4 |

| 7-Chloro-5-(2-chlorophenyl) | 23980-14-5 | LC-MS (ESI+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.